ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE
Overview
Description
ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that features a triazole ring, a chlorophenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: This step involves the reaction of thiol groups with appropriate electrophiles.
Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the triazole ring or the chlorophenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts and solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and chlorophenyl group can interact with active sites, potentially inhibiting or modulating the activity of specific proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(2-CHLOROPHENYL)-2-({[(5-METHYL[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL)SULFANYL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE
- ETHYL 4-(4-CHLOROPHENYL)-2-[({[5-(4-METHYLPHENYL)-4-OXO-3-PHENYL-3,4-DIHYDRO-2H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE
Uniqueness
ETHYL 4-[(2-{[5-(2-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(2-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-3-26-19(16-7-5-6-8-17(16)22)24-25-21(26)30-13-18(27)23-15-11-9-14(10-12-15)20(28)29-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXMGNSVSDDDQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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